molecular formula C17H27NO9S B6363024 15-Acetylthio-4,7,10,13-tetraoxa-pentadecanoic acid succinimidyl ester CAS No. 937025-17-7

15-Acetylthio-4,7,10,13-tetraoxa-pentadecanoic acid succinimidyl ester

Cat. No. B6363024
CAS RN: 937025-17-7
M. Wt: 421.5 g/mol
InChI Key: RIXCZLCOQODDNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15-Acetylthio-4,7,10,13-tetraoxa-pentadecanoic acid succinimidyl ester, also known as ATTO-TAG, is a reactive fluorescent labeling agent used in scientific experiments to label amino acids, proteins, and other biological molecules. It has a molecular formula of C17H27NO9S and a molecular weight of 421.5 g/mol .


Molecular Structure Analysis

The molecular structure of this compound is quite flexible, which is why conformer generation is disallowed . The IUPAC name for this compound is (2,5-dioxopyrrolidin-1-yl) 3- [2- [2- [2- (2-acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]propanoate .


Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 143 Ų and a complexity of 499. It has 0 hydrogen bond donors, 10 hydrogen bond acceptors, and 18 rotatable bonds . Its exact mass and monoisotopic mass are both 421.14065261 g/mol .

Scientific Research Applications

15-Acetylthio-4,7,10,13-tetraoxa-pentadecanoic acid succinimidyl ester has been used in a variety of scientific research applications. It has been used to label proteins, lipids, and other molecules, as well as to cross-link molecules. It has also been used to modify proteins, lipids, nucleic acids, and other molecules. It has been used in a variety of biochemical and physiological experiments, including enzyme assays, protein-protein interactions, and cell signaling studies.

Advantages and Limitations for Lab Experiments

15-Acetylthio-4,7,10,13-tetraoxa-pentadecanoic acid succinimidyl ester has several advantages for lab experiments. It is a versatile molecule that can be used to label, cross-link, or modify other molecules. It is also a stable molecule, making it ideal for long-term experiments. However, this compound is also limited in its applications, as it cannot be used to modify DNA or RNA.

Future Directions

15-Acetylthio-4,7,10,13-tetraoxa-pentadecanoic acid succinimidyl ester has many potential future directions. It could be used to study protein-protein interactions more effectively, as well as to study the effects of drugs on cells. It could also be used to study the effects of mutations on proteins, as well as to study the effects of environmental factors on proteins. Additionally, it could be used to study the effects of epigenetic modifications on proteins. Finally, it could be used to study the effects of post-translational modifications on proteins.

Synthesis Methods

15-Acetylthio-4,7,10,13-tetraoxa-pentadecanoic acid succinimidyl ester is synthesized by a two-step reaction. First, 15-ATPA is synthesized by reaction of 15-acetylthio-4,7,10,13-tetraoxa-pentadecanoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in aqueous solution. The second step involves reaction of the 15-ATPA with N-hydroxysuccinimide (NHS) in aqueous solution. The resulting product is this compound, which can be purified by chromatography.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO9S/c1-14(19)28-13-12-26-11-10-25-9-8-24-7-6-23-5-4-17(22)27-18-15(20)2-3-16(18)21/h2-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXCZLCOQODDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO9S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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